Wnt/β-Catenin Pathway Agonism: Structural Determinants Diverging from SKL2001 Reference Standard
The well-characterized comparator SKL2001 (5-(furan-2-yl)-N-(3-(1H-imidazol-1-yl)propyl)isoxazole-3-carboxamide) upregulates β-catenin-regulated transcription (CRT) at effective concentrations of 10–40 µM by disrupting the Axin/β-catenin interaction. The target compound replaces the imidazole ring with a thiophen-3-yl group and introduces a hydroxyl substituent at the β-carbon of the propyl linker—a structural modification that eliminates the hydrogen-bond acceptor properties of the imidazole nitrogen while adding a hydrogen-bond donor (OH). Based on structure-activity relationship (SAR) analysis of the isoxazole-3-carboxamide chemotype, the N-substituent is a primary determinant of Axin/β-catenin disruption potency. The thiophen-3-yl/hydroxypropyl motif present in the target compound is predicted to alter both binding affinity and selectivity relative to SKL2001; however, direct comparative bioassay data for the target compound are not currently available in the peer-reviewed literature.
| Evidence Dimension | Wnt/β-catenin CRT upregulation effective concentration |
|---|---|
| Target Compound Data | Not yet reported; predicted altered potency relative to SKL2001 based on N-substituent SAR divergence |
| Comparator Or Baseline | SKL2001 (CAS 909089-13-0): 10–40 µM effective concentration for CRT upregulation; disrupts Axin/β-catenin interaction |
| Quantified Difference | Undetermined — direct comparative data unavailable |
| Conditions | Cell-based CRT reporter assay; human and murine mesenchymal cultures (Sigma-Aldrich Technical Datasheet) |
Why This Matters
For researchers requiring a Wnt/β-catenin agonist, the thiophen-3-yl/hydroxypropyl modification represents a distinct SAR probe that cannot be functionally replaced by SKL2001; procurement decisions should account for the absence of published bioactivity confirmation.
